molecular formula C18H18O7 B191044 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone CAS No. 62252-10-2

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

Cat. No.: B191044
CAS No.: 62252-10-2
M. Wt: 346.3 g/mol
InChI Key: CTALFFOVOLJORS-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone: is a natural flavonoid compound with the molecular formula C18H18O7 . It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is a derivative of flavanone, characterized by the presence of hydroxyl and methoxy groups on its aromatic rings.

Mechanism of Action

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone: A Detailed Mechanism of Action

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone, also known as 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chroman-4-one, is a flavonoid compound with intriguing biological activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

The primary target of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone is the biosynthesis of fatty acids in gram-negative bacteria such as Escherichia coli . It inhibits the enzymes involved in this process, thereby inhibiting bacterial growth .

Mode of Action

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone interacts with its targets by binding to the enzymes involved in the biosynthesis of fatty acids . This binding inhibits the function of these enzymes, leading to a decrease in the production of fatty acids, which are essential components of the bacterial cell membrane . As a result, the growth of the bacteria is inhibited .

Biochemical Pathways

The affected biochemical pathway is the fatty acid biosynthesis pathway in gram-negative bacteria . By inhibiting the enzymes involved in this pathway, 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone disrupts the production of fatty acids, leading to a disruption in the formation of the bacterial cell membrane . This results in the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of the action of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone include the inhibition of fatty acid biosynthesis, disruption of the bacterial cell membrane formation, and ultimately, the inhibition of bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: The synthesis of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone typically involves the hydroxylation and methoxylation of aromatic ketone precursors.

    Natural Extraction: This compound can also be extracted from certain plant species, particularly those belonging to the Fabaceae family.

Industrial Production Methods: Industrial production of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like reaction optimization , solvent recovery , and product crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: This compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-7,13,19-20H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTALFFOVOLJORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332740
Record name 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62252-10-2
Record name 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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